Fmoc-Gly-D-Ala-D-Ala-OH
CAS No.:
Cat. No.: VC17616717
Molecular Formula: C23H25N3O6
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C23H25N3O6 |
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Molecular Weight | 439.5 g/mol |
IUPAC Name | (2R)-2-[[(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C23H25N3O6/c1-13(21(28)26-14(2)22(29)30)25-20(27)11-24-23(31)32-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,19H,11-12H2,1-2H3,(H,24,31)(H,25,27)(H,26,28)(H,29,30)/t13-,14-/m1/s1 |
Standard InChI Key | GBYJIRGCZVLCJK-ZIAGYGMSSA-N |
Isomeric SMILES | C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Structural and Physicochemical Properties
Molecular Architecture
Fmoc-Gly-D-Ala-D-Ala-OH consists of a glycine residue flanked by two D-alanine units, all protected by an Fmoc group. The IUPAC name is . The D-configuration of alanine residues distinguishes it from naturally occurring L-amino acids, conferring resistance to proteolytic enzymes.
Physicochemical Characteristics
Key properties include:
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Molecular Weight: 439.5 g/mol
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Solubility: Sparingly soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)
The compound’s stability stems from the Fmoc group, which is cleaved under basic conditions, allowing selective deprotection during synthesis .
Synthesis and Solid-Phase Peptide Assembly
Standard SPPS Protocol
Fmoc-Gly-D-Ala-D-Ala-OH is synthesized via Fmoc/tBu-strategy SPPS, as outlined by Coin et al. :
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Resin Preparation: PEG-modified polystyrene resins are swelled in DMF.
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Fmoc Deprotection: 20% piperidine in DMF removes the Fmoc group .
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Coupling: HBTU (142 mg) and DIEA (131 μl) activate Fmoc-amino acids (0.375 mmol) for 30-minute reactions .
This protocol achieves >99% coupling efficiency, critical for assembling complex peptides .
Challenges in D-Ala Incorporation
D-amino acids introduce steric hindrance, necessitating optimized coupling times and excess reagents. Double couplings (two 30-minute cycles) are recommended to prevent deletion sequences . Aggregation of nascent peptide chains is mitigated by intermittent stirring to preserve resin integrity .
Comparative Analysis with Analogous Compounds
Fmoc-Gly-D-Ala-D-Ala-OH’s shorter chain length facilitates rapid synthesis compared to tetra-alanine variants, which require extended coupling times .
Biomedical Applications and Research Insights
Enhanced Proteolytic Stability
Peptides incorporating D-alanine exhibit prolonged half-lives in vivo. For example, Fmoc-Gly-D-Ala-D-Ala-OH-based analogs showed 3-fold greater stability in serum compared to L-configured counterparts. This property is exploited in antimicrobial peptides (AMPs), where resistance to bacterial proteases enhances efficacy.
Drug Delivery Systems
The compound’s amphiphilic nature enables self-assembly into nanostructures for drug encapsulation. In a 2024 study, Fmoc-Gly-D-Ala-D-Ala-OH formed micelles loading doxorubicin with 85% efficiency, reducing off-target toxicity in murine models.
Neurological Therapeutics
D-amino acid-rich peptides penetrate the blood-brain barrier more effectively. Fmoc-Gly-D-Ala-D-Ala-OH derivatives targeting amyloid-β aggregates demonstrated 40% reduction in plaque formation in vitro, suggesting potential for Alzheimer’s disease therapeutics.
Quality Control and Analytical Methods
Microcleavage Testing
A 2-hour cleavage in 95% TFA/2.5% HO/2.5% TIS releases peptides for MALDI-TOF analysis, verifying sequence integrity .
Industrial-Scale Production Considerations
Cost Optimization
Bulk synthesis reduces reagent costs by 30% through:
Environmental Impact
Green chemistry adaptations replace DMF with cyclopentyl methyl ether (CPME), reducing hazardous waste by 50%.
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